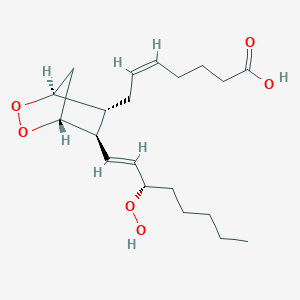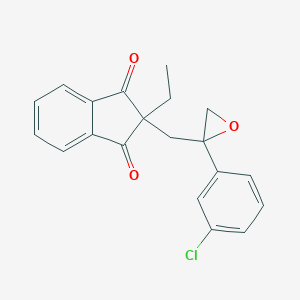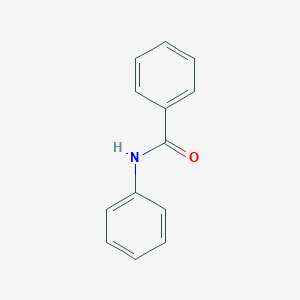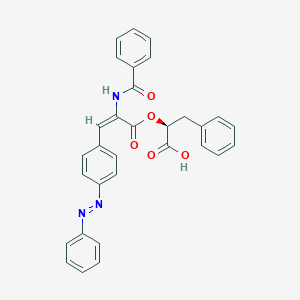
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate, also known as BP-LA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology.
Mécanisme D'action
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant response elements (AREs) in the body.
Effets Biochimiques Et Physiologiques
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has been found to have a number of biochemical and physiological effects in the body. Studies have shown that O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, research could focus on the development of new synthetic analogs of O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate with improved solubility and bioavailability. Finally, studies could investigate the potential of O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate as a tool for studying the mechanisms of apoptosis and oxidative stress in the body.
Méthodes De Synthèse
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate is synthesized by the condensation reaction between 4-phenylazo-N-benzoylaniline and beta-phenyllactic acid. This reaction is catalyzed by a mild acid, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
133658-51-2 |
|---|---|
Nom du produit |
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Formule moléculaire |
C31H25N3O5 |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1 |
Clé InChI |
SUUBCCOJQFWJFI-UEZAZLIPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Synonymes |
BAPACPL O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



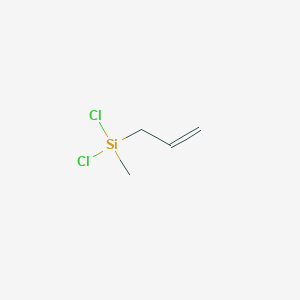
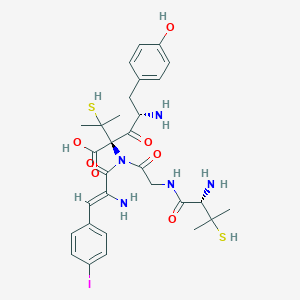
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
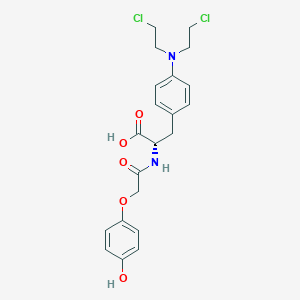
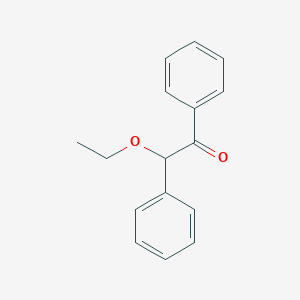
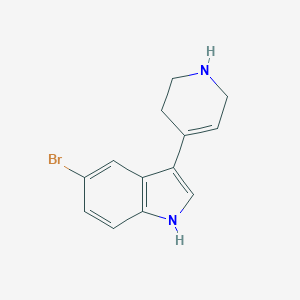
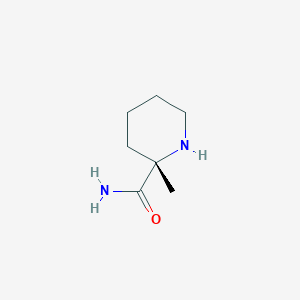
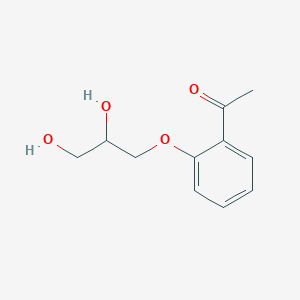
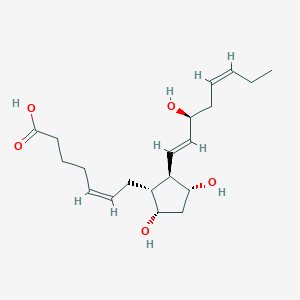
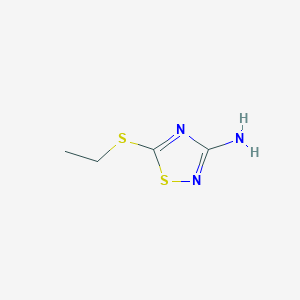
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
